An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications
Abstract
2-Methoxy-4-nitrobenzonitrile is a strategically important organic building block utilized in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and materials science sectors. Its distinct substitution pattern—featuring a nitrile, a nitro group, and a methoxy group on a benzene ring—provides a unique combination of reactivity and electronic properties. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, a validated synthesis protocol with mechanistic insights, key chemical transformations, and a review of its applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical intermediate.
Core Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and application development. 2-Methoxy-4-nitrobenzonitrile is typically a light yellow to orange crystalline solid, a physical characteristic that is indicative of the nitroaromatic chromophore.[1]
Key Physicochemical Data
The essential identification and physical properties of 2-Methoxy-4-nitrobenzonitrile are summarized below for quick reference. These data are critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-4-nitrobenzonitrile | [2] |
| CAS Number | 101084-96-2 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2][3] |
| Molecular Weight | 178.14 g/mol | [2][3] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Melting Point | 177-181 °C | [1][4] |
| SMILES | COC1=C(C=CC(=C1)[O-])C#N | [2][4] |
| InChIKey | MLIKCKXLGYEGAO-UHFFFAOYSA-N | [2][4] |
Spectroscopic Signature Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key to this analysis is not just observing peaks, but understanding why they appear at specific locations based on the molecule's structure.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
The methoxy group (-OCH₃) protons are the most shielded and will appear as a sharp singlet at approximately 3.9-4.1 ppm.
-
The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro and nitrile groups. Their exact chemical shifts and coupling patterns are dictated by their positions relative to the three functional groups.
-
-
¹³C NMR: The carbon spectrum will show eight distinct signals.
-
The nitrile carbon (-C≡N) is typically found around 115-120 ppm.[6]
-
The methoxy carbon (-OCH₃) appears around 55-60 ppm.
-
The six aromatic carbons will have chemical shifts between ~100 and ~165 ppm, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group being the most deshielded and shielded, respectively.[7]
-
1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[5]
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2210-2230 cm⁻¹ , which is highly characteristic of the nitrile functional group.
-
NO₂ Stretch: Two strong absorption bands will be present, corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These typically appear around 1550-1490 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C-O Stretch: The aryl ether linkage will produce a strong C-O stretching band, typically in the region of 1250-1200 cm⁻¹ .
-
Aromatic C=C Stretch: Medium intensity bands in the 1620-1580 cm⁻¹ region confirm the presence of the benzene ring.
1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For 2-Methoxy-4-nitrobenzonitrile, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight, 178.14.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass (178.0378), confirming the elemental composition C₈H₆N₂O₃.[2][3]
Synthesis and Mechanistic Considerations
While various synthetic routes can be envisioned, a common and reliable method involves the cyanation of a pre-functionalized aromatic precursor. One logical approach is the Sandmeyer reaction, starting from a corresponding aniline, or a nucleophilic aromatic substitution (SNAr) on a suitable substrate.
Proposed Synthesis Protocol: Cyanation of 1-Methoxy-3-nitro-4-halobenzene
This protocol is based on the well-established Rosenmund-von Braun reaction, a reliable method for introducing a nitrile group onto an aromatic ring. The choice of a copper(I) cyanide catalyst is crucial as it facilitates the nucleophilic substitution of the halide.
Experimental Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-1-methoxy-3-nitrobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask. The use of a polar aprotic solvent is critical as it effectively dissolves the reagents and stabilizes the charged intermediates in the reaction mechanism.
-
Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The inert atmosphere is necessary to prevent oxidation of the copper(I) catalyst. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Workup: After completion (typically 4-8 hours), cool the mixture to room temperature. Pour the dark reaction mixture into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 2-Methoxy-4-nitrobenzonitrile.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2-Methoxy-4-nitrobenzonitrile.
Chemical Reactivity and Synthetic Utility
The utility of 2-Methoxy-4-nitrobenzonitrile as a building block stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a versatile intermediate.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is a cornerstone transformation in medicinal chemistry. This creates 4-amino-2-methoxybenzonitrile, a key precursor for building more complex heterocyclic systems.[4] Common reducing agents include tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂, Pd/C). The resulting amino group can then undergo a vast array of reactions (e.g., acylation, diazotization, reductive amination).
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the nitro and nitrile groups, the methoxy group is a poor leaving group. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.
Key Reaction Pathways
Caption: Major synthetic transformations of 2-Methoxy-4-nitrobenzonitrile.
Applications in Research and Drug Development
Substituted benzonitriles are a privileged scaffold in medicinal chemistry.[9][10] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities.[10] 2-Methoxy-4-nitrobenzonitrile, and particularly its reduced amino derivative, serves as a crucial intermediate in the synthesis of pharmacologically active molecules.
-
Kinase Inhibitors: The 4-amino-2-methoxybenzonitrile core is a known building block for various kinase inhibitors, which are a major class of anti-cancer drugs.[9] The specific substitution pattern is often critical for achieving high potency and selectivity for the target enzyme.
-
Organic Building Block: It is classified as an organic building block, meaning its primary use is as a starting material for the synthesis of more complex target molecules in diverse fields such as pharmaceuticals, agrochemicals, and dyes.[4]
-
Inflammatory Cytokine Inhibition: Research has indicated that some derivatives possess activity as inhibitors of inflammatory cytokine and chemokine production, highlighting potential applications in treating inflammatory conditions.[11]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. 2-Methoxy-4-nitrobenzonitrile is a hazardous substance and must be handled with appropriate care.
Hazard Identification
The compound is classified as harmful and an irritant.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][12]
-
Signal Word: Warning.[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[13]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][14] For weighing or operations that may generate dust, a dust mask (e.g., N95) is recommended.[4]
-
Handling Practices: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] A recommended storage temperature is below 15°C in a dark place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
References
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PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 4-METHOXY-2-NITROBENZONITRILE. Retrieved from [Link]
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CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]
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UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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